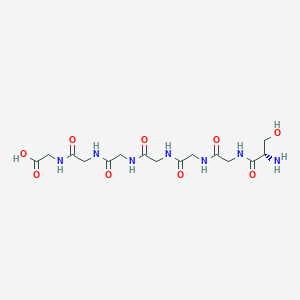
L-Serylglycylglycylglycylglycylglycylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Serylglycylglycylglycylglycylglycylglycine: is a synthetic peptide composed of a sequence of amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Serylglycylglycylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, L-serine, is attached to the resin through its carboxyl group.
Deprotection: The amino-protecting group (usually Fmoc) is removed to expose the amino group.
Coupling: The next amino acid, glycine, is activated and coupled to the exposed amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent glycine residue.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Serylglycylglycylglycylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target any oxidized functional groups within the peptide.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or other mild oxidizing agents.
Reducing agents: Sodium borohydride or other reducing agents.
Substitution reagents: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while substitution reactions can produce modified peptides with different amino acid sequences.
Applications De Recherche Scientifique
L-Serylglycylglycylglycylglycylglycylglycine has several scientific research applications, including:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Molecular Biology: Employed in experiments to understand peptide synthesis and degradation.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the development of novel biomaterials and biocompatible surfaces.
Mécanisme D'action
The mechanism of action of L-Serylglycylglycylglycylglycylglycylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to proteins and enzymes, influencing their activity and stability. The exact pathways depend on the context of its application, such as its role in biochemical assays or therapeutic interventions.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Serylglycylglycylglycylglycylglycine: A shorter peptide with similar properties.
L-Serylglycylglycylglycylglycylglycylglycylglycine: A longer peptide with additional glycine residues.
Uniqueness
L-Serylglycylglycylglycylglycylglycylglycine is unique due to its specific sequence and length, which confer distinct biochemical properties. Its ability to form stable structures and interact with various molecular targets makes it valuable for research and industrial applications.
Propriétés
Numéro CAS |
854923-28-7 |
|---|---|
Formule moléculaire |
C15H25N7O9 |
Poids moléculaire |
447.40 g/mol |
Nom IUPAC |
2-[[2-[[2-[[2-[[2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H25N7O9/c16-8(7-23)15(31)22-5-13(28)20-3-11(26)18-1-9(24)17-2-10(25)19-4-12(27)21-6-14(29)30/h8,23H,1-7,16H2,(H,17,24)(H,18,26)(H,19,25)(H,20,28)(H,21,27)(H,22,31)(H,29,30)/t8-/m0/s1 |
Clé InChI |
OJJLCWBWNMQUAJ-QMMMGPOBSA-N |
SMILES isomérique |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
SMILES canonique |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)
![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)

![Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate](/img/structure/B14199883.png)
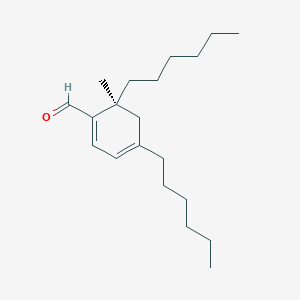

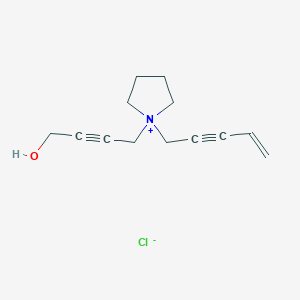
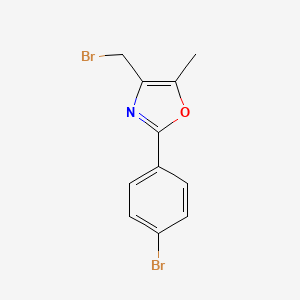
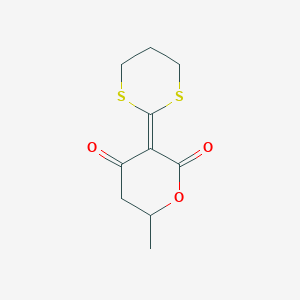
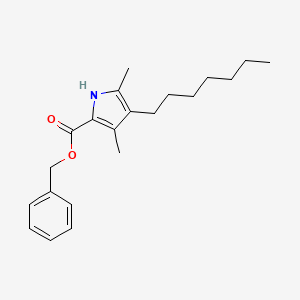
![5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14199932.png)
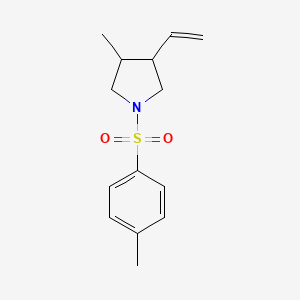

![Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14199938.png)
